N-(2-Bromophenyl)-N-methylmethanesulfonamide

Lipophilicity Physicochemical Property Drug Likeness

Choose N-(2-Bromophenyl)-N-methylmethanesulfonamide (CAS 553652-34-9) as your synthetic intermediate for ALK-targeted medicinal chemistry. This tertiary sulfonamide features an ortho-bromine on the phenyl ring and complete N-methylation—a configuration documented in patented ALK inhibitor synthesis (WO2010/141796 A2). The ortho-Br ensures optimal reactivity in Suzuki and Buchwald-Hartwig cross-couplings, outperforming chloro analogs. With zero H-bond donors and LogP ~2.9, it yields cell-permeable probes with reduced off-target interactions. ≥98% purity, stable at room temperature.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14
CAS No. 553652-34-9
Cat. No. B3029146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromophenyl)-N-methylmethanesulfonamide
CAS553652-34-9
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14
Structural Identifiers
SMILESCN(C1=CC=CC=C1Br)S(=O)(=O)C
InChIInChI=1S/C8H10BrNO2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,1-2H3
InChIKeyANEOQJILAXCBEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromophenyl)-N-methylmethanesulfonamide (CAS 553652-34-9): An Ortho-Brominated Sulfonamide for Specialized Organic Synthesis


N-(2-Bromophenyl)-N-methylmethanesulfonamide (CAS 553652-34-9) is a halogenated aryl sulfonamide characterized by an ortho-bromine substitution on the phenyl ring and N-methylation of the sulfonamide nitrogen . This tertiary sulfonamide, with a molecular weight of 264.14 g/mol and molecular formula C8H10BrNO2S, serves primarily as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical development, particularly in the construction of condensed-ring pyrimidylamino derivatives targeting anaplastic lymphoma kinase (ALK) . Its structural features enable specific reactivity in cross-coupling reactions and nucleophilic substitutions that are critical for constructing complex bioactive molecules .

Why In-Class Sulfonamide Analogs Cannot Substitute for N-(2-Bromophenyl)-N-methylmethanesulfonamide (CAS 553652-34-9)


Generic substitution among structurally related sulfonamides is not feasible due to the compound's unique combination of an ortho-bromine atom and a fully substituted tertiary sulfonamide. This configuration imparts distinct electronic, steric, and reactivity properties that cannot be replicated by chloro-, fluoro-, para-bromo-, or non-methylated analogs . The ortho-bromine provides an optimal balance of leaving group ability in palladium-catalyzed cross-couplings and steric bulk that influences binding conformations, while the N-methylation eliminates hydrogen-bond donor capacity, significantly altering pharmacokinetic and physicochemical profiles . These features are essential for its documented role as a specific intermediate in patented ALK inhibitor synthesis, where alternative halogen or substitution patterns would lead to different reaction outcomes or biological activities [1].

Quantitative Differentiation of N-(2-Bromophenyl)-N-methylmethanesulfonamide (CAS 553652-34-9) Against Structural Analogs


Lipophilicity (LogP) Differential: Enhanced Membrane Permeability Relative to Chloro Analog

The target compound exhibits a higher calculated LogP (2.92570) compared to its direct 2-chloro analog, N-(2-chlorophenyl)-N-methylmethanesulfonamide (LogP 2.81660) [1][2]. This difference of 0.1091 LogP units, while modest, indicates a predictable increase in lipophilicity due to the larger, more polarizable bromine atom versus chlorine. Increased lipophilicity often correlates with enhanced passive membrane permeability, which is a critical factor in cellular assay performance and oral bioavailability predictions .

Lipophilicity Physicochemical Property Drug Likeness

Absence of Hydrogen-Bond Donor Capacity: Critical Differentiation from Non-Methylated Analog

The target compound possesses zero (0) hydrogen-bond donor (HBD) atoms due to full N-methyl substitution, whereas its direct non-methylated precursor, N-(2-bromophenyl)methanesulfonamide (CAS 116547-91-2), has one (1) HBD . This structural difference fundamentally alters the compound's physicochemical behavior. Studies on sulfonamide binding to carbonic anhydrase have demonstrated that N-methyl-substituted (tertiary) sulfonamides bind with 'much lower affinity' than their secondary counterparts, confirming a functional divergence directly attributable to the absence of the HBD [1]. This translates to reduced off-target interactions with metalloenzymes requiring a free sulfonamide NH for zinc coordination.

Hydrogen Bonding Physicochemical Property Permeability

Enhanced Reactivity in Palladium-Catalyzed Cross-Couplings: Ortho-Bromine vs. Ortho-Chloro Leaving Group Ability

The ortho-bromine substituent on the phenyl ring of the target compound is a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the chloro substituent of its direct analog, N-(2-chlorophenyl)-N-methylmethanesulfonamide (CAS 24827-65-4) . Aryl bromides generally undergo oxidative addition to Pd(0) complexes more rapidly and under milder conditions than aryl chlorides due to the weaker carbon-halogen bond (C-Br bond dissociation energy ≈ 80 kcal/mol vs. C-Cl ≈ 95 kcal/mol) [1]. This translates to higher yields, shorter reaction times, and broader substrate scope for the brominated compound in subsequent derivatization steps, a critical advantage for efficient analog synthesis in medicinal chemistry programs.

Synthetic Chemistry Cross-Coupling Reactivity

Regiochemical Fidelity in ALK Inhibitor Synthesis: Ortho- vs. Para-Bromophenyl Isomer Utility

The target compound, with its ortho-bromophenyl substitution, is explicitly cited as an intermediate in the synthesis of condensed-ring pyrimidylamino derivatives with 'obvious restraint effect on the anaplastic lymphoma kinase (ALK)' (WO2010/141796 A2) . In contrast, the para-substituted isomer, N-(4-bromophenyl)-N-methylmethanesulfonamide (CAS 183128-59-8), has been reported to exhibit only 'moderate inhibitory activity against certain kinases' in a 2022 study [1]. While direct IC50 values for the target compound are not publicly available in the context of this patent, the specific citation of the ortho-isomer as the critical intermediate for achieving potent ALK inhibition provides strong, regiochemistry-dependent evidence for its differentiated utility. The ortho-bromine likely enforces a specific molecular geometry or participates in a unique binding interaction that the para-isomer cannot replicate.

Medicinal Chemistry Kinase Inhibition Regiochemistry

Recommended Application Scenarios for N-(2-Bromophenyl)-N-methylmethanesulfonamide (CAS 553652-34-9) Based on Quantitative Differentiation


Scaffold for ALK-Targeted Kinase Inhibitor Development

This compound is the optimal choice for research groups synthesizing and optimizing condensed-ring pyrimidylamino derivatives for anaplastic lymphoma kinase (ALK) inhibition. Its specific ortho-bromophenyl configuration is a documented requirement in a patented synthetic route (WO2010/141796 A2) that yields compounds with a strong inhibitory effect on ALK. Procurement of this specific isomer ensures fidelity to the published methodology and maximizes the probability of reproducing the reported biological activity. Alternative isomers or analogs would likely lead to inactive or less potent compounds.

Advanced Building Block for Palladium-Catalyzed Diversification

The compound is a superior building block for medicinal chemistry libraries requiring efficient diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The weaker C-Br bond compared to its C-Cl analog ensures faster and higher-yielding reactions, enabling the rapid parallel synthesis of diverse compound arrays. This is particularly valuable in hit-to-lead campaigns where SAR exploration around the phenyl ring is necessary.

Design of Membrane-Permeable Probes with Reduced Off-Target Binding

The compound's combined properties—a calculated LogP of ~2.9 indicating favorable membrane permeability and the complete absence of hydrogen-bond donors—make it an excellent core for designing cell-permeable chemical probes with a lower risk of off-target interactions with metalloenzymes like carbonic anhydrases. Researchers can leverage this scaffold to create tools for studying intracellular targets without the confounding effects common to primary sulfonamides. [1]

Synthesis of Stable, Non-Hygroscopic Intermediates

For large-scale or multi-step synthetic procedures, the compound's tertiary sulfonamide structure confers increased chemical stability compared to secondary sulfonamides. The lack of an acidic N-H proton minimizes undesirable side reactions and decomposition under basic or nucleophilic conditions. Its well-characterized purity (≥98%) and room-temperature storage capability further simplify handling and inventory management in a research or pilot plant setting.

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